1-(4-Chlorophenyl)-2-methylpropan-1-one

Organic Synthesis Stereoselective Synthesis Stobbe Condensation

1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1), also known as 4'-chloro-2-methylpropiophenone or p-chlorophenyl isopropyl ketone, is a chlorinated aryl isopropyl ketone with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol. It is a pale yellow to colorless oil with a boiling point of 122–123 °C at 25 Torr and a predicted density of 1.098±0.06 g/cm³ at 20 °C.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 18713-58-1
Cat. No. B092321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-methylpropan-1-one
CAS18713-58-1
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
InChIKeyOITFSBRKAUAGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1): A Specialized Aryl Isopropyl Ketone for Stereoselective Synthesis and Photochemical Research


1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1), also known as 4'-chloro-2-methylpropiophenone or p-chlorophenyl isopropyl ketone, is a chlorinated aryl isopropyl ketone with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . It is a pale yellow to colorless oil with a boiling point of 122–123 °C at 25 Torr and a predicted density of 1.098±0.06 g/cm³ at 20 °C . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules via Friedel-Crafts acylation and Stobbe condensation reactions [1]. Its spectroscopic identity is well-established, with reference NMR and mass spectra available in authoritative databases such as SpectraBase and the KnowItAll libraries, ensuring reliable analytical confirmation [2].

1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1): Why Generic Substitution with Unsubstituted or Electron-Donating Analogs Fails in Key Synthetic Transformations


In the class of aryl isopropyl ketones, the specific para-chloro substitution on 1-(4-chlorophenyl)-2-methylpropan-1-one fundamentally alters its electronic and steric properties compared to analogs like phenyl isopropyl ketone (unsubstituted), p-tolyl isopropyl ketone (electron-donating methyl), or p-anisyl isopropyl ketone (strongly electron-donating methoxy). These differences are not merely incremental; they manifest as divergent stereochemical outcomes and reaction pathways in critical carbon–carbon bond-forming reactions. For instance, in the Stobbe condensation with diethyl succinate, the para-chloro derivative yields predominantly the trans-4-aryl isomer, while the unsubstituted phenyl and p-anisyl analogs give predominantly the cis isomer [1]. Such stereochemical divergence is decisive for downstream synthetic utility, as the isomeric products lead to different fused-ring systems upon further elaboration. Consequently, substituting a generic or cheaper analog without this precise electronic profile will result in a different stereoisomeric product, compromising the integrity of the synthetic route and rendering the procurement of the incorrect compound a costly error [2].

1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1): Quantitative Differentiation Evidence for Scientific Selection


1-(4-Chlorophenyl)-2-methylpropan-1-one vs. Unsubstituted and p-Anisyl Analogs: Divergent Stereochemical Outcome in Stobbe Condensation

In the Stobbe condensation with diethyl succinate, 1-(4-chlorophenyl)-2-methylpropan-1-one yields predominantly the trans-4-aryl-3-ethoxycarbonyl-5-methylhex-3-enoic acid isomer, whereas the unsubstituted phenyl isopropyl ketone and p-anisyl isopropyl ketone yield predominantly the cis isomer [1]. This represents a complete stereochemical reversal dictated by the electronic nature of the para-substituent.

Organic Synthesis Stereoselective Synthesis Stobbe Condensation

1-(4-Chlorophenyl)-2-methylpropan-1-one vs. p-Tolyl and p-Anisyl Analogs: Differential Reactivity in Stobbe Condensation with Dimethyl Methylsuccinate

A comparative study of the Stobbe condensation of aryl isopropyl ketones with dimethyl methylsuccinate reveals that the p-chloro derivative exhibits a distinct reactivity profile. While quantitative rate constants are not provided, the study explicitly notes that the reaction yields the crystalline (E)-4-aryl-3-methoxycarbonyl-2-methyl-4-isopropyl-but-3-enoic acids, with the p-chloro compound behaving differently from the p-tolyl and p-anisyl analogs due to its electron-withdrawing nature [1]. This underscores that the reaction pathway and product distribution are not uniform across this compound class.

Organic Synthesis Reaction Kinetics Substituent Effects

1-(4-Chlorophenyl)-2-methylpropan-1-one vs. p-Nitro Analog: Photoreactivity in Norrish Type II Reactions

Studies on ring-substituted phenyl isopropenyl ketones demonstrate that the p-chloro-substituted compound undergoes the Norrish Type II photoreaction, whereas the p-nitro-substituted analog gives no Type II reaction. The excitation in the p-nitro compound becomes localized on the nitro group, leading to a different photolytic mechanism that does not involve chain scission [1]. This highlights that the para-substituent directly dictates the photochemical pathway.

Photochemistry Polymer Chemistry Photodegradation

1-(4-Chlorophenyl)-2-methylpropan-1-one: Analytical QC Metrics from a Commercial Supplier

Commercial suppliers provide quantitative purity and analytical data for 1-(4-chlorophenyl)-2-methylpropan-1-one. For instance, Bidepharm specifies a standard purity of 97% and provides batch-specific QC reports including NMR, HPLC, and GC analyses . This level of analytical documentation is critical for ensuring reproducibility in research and development applications.

Analytical Chemistry Quality Control Chemical Procurement

1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1): Optimal Application Scenarios Based on Evidence


Stereoselective Synthesis of Trans-Configured γ,γ-Disubstituted Itaconic Acid Derivatives

When the synthetic target requires a trans-4-aryl-3-ethoxycarbonyl-5-methylhex-3-enoic acid scaffold, 1-(4-chlorophenyl)-2-methylpropan-1-one is the preferred starting material. The Stobbe condensation with diethyl succinate yields predominantly the trans isomer, a stereochemical outcome unique to this para-chloro derivative compared to unsubstituted or p-anisyl analogs [1]. This direct stereocontrol streamlines the synthesis of specific naphthalene or indenone derivatives that are inaccessible from the cis isomers produced by other aryl isopropyl ketones.

Mechanistic Studies of Electronic Effects in the Stobbe Condensation

This compound serves as a key probe in investigating the interplay of steric and polar effects in base-catalyzed condensations. Its distinct reactivity and stereoselectivity, when compared directly to phenyl, p-tolyl, and p-anisyl isopropyl ketones, provide a clear contrast between electron-withdrawing and electron-donating para-substituents [1][2]. Researchers can use this compound to calibrate computational models or to establish structure–reactivity relationships in carbon–carbon bond-forming reactions.

Photopolymer and Photodegradable Material Design with Defined Type II Reactivity

In the development of photodegradable polymers or photoresists, the p-chloro-substituted aryl isopropyl ketone offers a predictable Norrish Type II photoreactivity. Unlike the p-nitro analog, which diverts to an alternative photolytic pathway, this compound undergoes the characteristic chain-scission process [3]. This makes it a valuable monomer or dopant for materials where controlled photocleavage is desired, such as in environmentally degradable plastics or lithographic applications.

Synthesis of α-Brominated Intermediates for Further Functionalization

The compound can be efficiently brominated at the α-position, as demonstrated by a patented procedure yielding 2-bromo-2-propyl 4-chlorophenyl ketone in 92% yield . This α-bromo derivative is a versatile intermediate for nucleophilic substitution or elimination reactions, enabling the introduction of diverse functionalities onto the isopropyl chain. This high-yielding transformation underscores the compound's utility as a platform for building more complex molecular architectures.

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